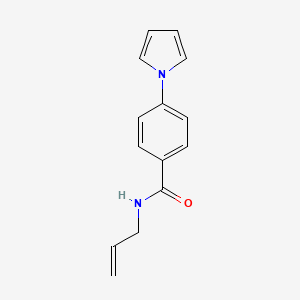

N-allyl-4-(1H-pyrrol-1-yl)benzenecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

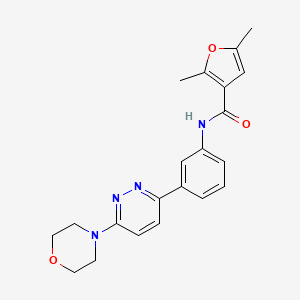

“N-allyl-4-(1H-pyrrol-1-yl)benzenecarboxamide” is a chemical compound with the molecular formula C14H14N2O . It is a heterocyclic compound that includes a pyrrole ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides were synthesized from 4-amino-N-(aryl/heteroaryl)benzenesulfonamides and 2,5-dimethoxytetrahydrofuran . Another study reported the preparation of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N0-(2-(substituted)acetyl) benzohydrazides via the reaction of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide and substituted phenyl acetic acids in distilled N,N-dimethyl for-mamide .

科学的研究の応用

Antitubercular Activity

N-allyl-4-(1H-pyrrol-1-yl)benzenecarboxamide: has been investigated for its potential as an antitubercular agent. Researchers synthesized related compounds, such as N’-(2-(substitutedphenoxy)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazides and 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substitutedphenoxy)acetyl)benzohydrazides. These compounds demonstrated dual inhibition against enoyl ACP reductase and dihydrofolate reductase (DHFR), both essential enzymes in Mycobacterium tuberculosis. Additionally, some of these molecules exhibited significant antibacterial and antitubercular properties .

Multi-Target Inhibition

The molecular docking analysis revealed binding interactions with the active sites of both DHFR and enoyl ACP reductase. Structural details critical for dual inhibitory activity were identified. This multi-target approach is promising for designing future antitubercular drugs that can effectively combat bacterial infections at the cellular level .

Enoyl ACP Reductase Inhibition

Enoyl ACP reductase is a key enzyme involved in fatty acid biosynthesis. Inhibiting this enzyme disrupts bacterial cell membrane formation, making it an attractive target for drug developmentN-allyl-4-(1H-pyrrol-1-yl)benzenecarboxamide and related compounds have shown inhibitory effects against enoyl ACP reductase .

Dihydrofolate Reductase (DHFR) Inhibition

DHFR is essential for nucleotide synthesis. Inhibition of DHFR disrupts DNA replication and cell division. The same compounds also demonstrated inhibitory effects against DHFR, further emphasizing their potential as dual inhibitors .

Heterocyclic Chemistry

The pyrrole moiety in N-allyl-4-(1H-pyrrol-1-yl)benzenecarboxamide contributes to its unique properties. Pyrroles are versatile heterocyclic compounds with applications in materials science, organic synthesis, and medicinal chemistry .

Cell Culture Studies

In cell culture studies, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide was evaluated. Researchers inoculated rCHO cells with this compound, aiming to understand its effects on cell viability and growth .

These findings underscore the importance of multi-target approaches in drug design. By shedding light on the mechanisms through which these compounds exert their inhibitory effects, this research opens up promising avenues for the development of dual inhibitors with enhanced antibacterial and antitubercular properties . Researchers continue to explore the potential of this compound in various therapeutic contexts. If you need further details or additional applications, feel free to ask! 😊

作用機序

Target of Action

N-allyl-4-(1H-pyrrol-1-yl)benzenecarboxamide is a complex compound with potential biological activity. It’s worth noting that compounds with a similar pyrrole ring structure have been found to exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

For instance, a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides were found to inhibit enoyl ACP reductase and DHFR enzymes . These enzymes are critical in bacterial fatty acid synthesis and folate metabolism, respectively .

Biochemical Pathways

Based on the aforementioned similar compounds, it can be inferred that it may affect the fatty acid synthesis and folate metabolism pathways .

Result of Action

Similar compounds have shown strong antibacterial and antitubercular properties . This suggests that N-allyl-4-(1H-pyrrol-1-yl)benzenecarboxamide could potentially have similar effects.

特性

IUPAC Name |

N-prop-2-enyl-4-pyrrol-1-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-2-9-15-14(17)12-5-7-13(8-6-12)16-10-3-4-11-16/h2-8,10-11H,1,9H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZPBFJRYSVALGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CC=C(C=C1)N2C=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3,4-dimethylphenyl)-N-(naphthalen-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2434323.png)

![3-propyl-6-(trifluoromethyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone](/img/structure/B2434324.png)

![3-[(1,3-dimethyl-1H-pyrazol-5-yl)oxy]propan-1-amine](/img/structure/B2434327.png)

![5-[2-(2,3-Dimethylphenyl)diazenyl]-4-(4-methylphenyl)-2-pyrimidinamine](/img/structure/B2434328.png)

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3,4-difluorophenyl)piperidine-4-carboxamide oxalate](/img/structure/B2434329.png)

![Methyl 3-[cyclopropyl-(3-methoxy-3-oxopropyl)amino]propanoate](/img/structure/B2434331.png)

![N-(3,4-dimethoxyphenethyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/no-structure.png)

![Methyl (2S)-3,3-dimethyl-2-[(1-prop-2-ynylpiperidine-4-carbonyl)amino]butanoate](/img/structure/B2434337.png)

![7-Chloro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2434338.png)

![1-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2434342.png)